molecular formula C9H9ClO3 B1596809 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 70842-33-0

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1596809
CAS RN: 70842-33-0
M. Wt: 200.62 g/mol
InChI Key: HXWPHQVLVFUYLR-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a hydroxybenzaldehyde group .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Derivatives : The compound has been used in synthesizing new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized using various analytical techniques (Yüksek et al., 2005).
  • Chromatographic Analysis : It has been utilized in chromatographic analyses, particularly in separating chlorinated 4-hydroxybenzaldehydes using non-polar capillary columns (Korhonen & Knuutinen, 1984).
  • Polymer Synthesis : 3-Ethoxy-4-hydroxybenzaldehyde was used in the synthesis of bis-aldehyde monomers and their conductive pristine polyazomethines, exhibiting promising electrical properties (Hafeez et al., 2019).

Physical and Chemical Properties

  • Thermophysical Properties : Research on solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, provided valuable data on fusion temperatures, enthalpies, entropies, and heat capacities (Temprado et al., 2008).
  • Vapor-Liquid Equilibrium Behaviors : Studies have investigated its behaviors in alcohol, providing insights into activity coefficients and dilution properties (Kato et al., 2007).

Environmental and Biochemical Research

  • Anaerobic Bacterial Transformation : Its transformation by anaerobic bacteria in environmental samples was studied, highlighting potential pathways in natural degradation processes (Neilson et al., 1988).

Food Science

  • Dietary Intake Analysis : Identified as a metabolite in urinary organic acid profiling, indicating its role in understanding dietary impacts and food flavoring agents (Mamer et al., 1985).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It is known that the compound chemiluminesces by reacting with potassium permanganate in sulphuric or polyphosphoric acid media

Biochemical Pathways

Given its chemiluminescent properties , it may be involved in redox reactions and could potentially affect pathways related to oxidative stress.

Result of Action

Given its chemiluminescent properties , it may generate reactive oxygen species (ROS) during its interaction with its targets, potentially leading to oxidative stress.

properties

IUPAC Name

3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWPHQVLVFUYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366363
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

CAS RN

70842-33-0
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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